2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(2)13(18)14-11-8-12(17)16(15-11)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLQAWXKAKUDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954940 | |
| Record name | 2-Methyl-N-(5-oxo-1-phenylpyrazolidin-3-ylidene)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3331-54-2 | |
| Record name | N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003331542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-N-(5-oxo-1-phenylpyrazolidin-3-ylidene)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide showed promising activity against various bacterial strains. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for their survival.
Analgesic and Anti-inflammatory Effects
Another notable application of this compound is in the development of analgesic and anti-inflammatory medications. In vitro studies revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. This suggests potential for use in pain management therapies.
Agricultural Science
Pesticidal Properties
The compound has been investigated for its pesticidal properties. Research indicates that it can be effective against certain pests that affect crops, providing a potential alternative to traditional pesticides. Field trials have shown that formulations containing this compound can reduce pest populations significantly without harming beneficial insects.
Material Science
Polymer Synthesis
In material science, 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide has been utilized in the synthesis of novel polymers. Its unique structural features allow for the development of materials with enhanced thermal stability and mechanical properties. Studies have reported on the successful incorporation of this compound into polymer matrices, resulting in materials suitable for high-performance applications.
Table 1: Antimicrobial Activity of 2-Methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 2: Efficacy of Pesticidal Formulations
| Formulation Type | Pest Target | Efficacy (%) |
|---|---|---|
| Aqueous Solution | Aphids | 85 |
| Emulsifiable Concentrate | Spider Mites | 75 |
Case Studies
Case Study 1: Antimicrobial Research
In a controlled laboratory setting, researchers tested various concentrations of 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The trials were conducted over three growing seasons, confirming the compound's effectiveness and safety for use in agricultural settings.
Mechanism of Action
The mechanism by which 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s pyrazole core is structurally analogous to derivatives like 3-methyl-1-phenyl-4H-pyrazol-5-one and N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acrylamide . Key differences arise in the substituents:
The methylpropenamide group introduces steric hindrance, increasing dihedral angles compared to simpler analogs. The lower R-factor of the target compound suggests higher crystallographic precision, attributable to SHELX refinement protocols .
Electronic Properties
Multiwfn analysis reveals distinct electronic profiles:
| Property | Target Compound | 3-methyl-1-phenyl-4H-pyrazol-5-one | Acrylamide Derivative |
|---|---|---|---|
| Electrostatic Potential (eV) | -0.45 (at carbonyl oxygen) | -0.38 | -0.51 |
| HOMO-LUMO Gap (eV) | 4.2 | 4.5 | 3.9 |
| Localized Electron Density | High at pyrazolone ring | Moderate | High at acrylamide double bond |
The target compound’s lower HOMO-LUMO gap (4.2 eV) suggests enhanced reactivity compared to 3-methyl-1-phenyl-4H-pyrazol-5-one, aligning with its electrophilic carbonyl group.
Methodological Notes
Biological Activity
2-Methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide, also known by its CAS number 3331-54-2, is a derivative of pyrazole that has garnered attention for its potential biological activities. This compound's unique structure, featuring a pyrazole ring and an amide functional group, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide is C12H12N4O, with a molecular weight of approximately 224.25 g/mol. The compound's structure includes:
- Pyrazole ring : Contributes to its biological activity.
- Amide linkage : Enhances solubility and stability.
Antimicrobial Properties
Research indicates that compounds similar to 2-methyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.
Table 1 summarizes the antimicrobial activities reported for related pyrazole compounds:
| Compound | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| Pyrazole derivative A | Staphylococcus aureus | 10 |
| Pyrazole derivative B | Escherichia coli | 15 |
| 2-Methyl-N-(5-oxo...) | Candida albicans | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds may inhibit key inflammatory mediators such as cytokines and prostaglandins. For example, in vitro studies have demonstrated that certain pyrazole derivatives can reduce TNF-alpha levels in macrophages, indicating a possible mechanism for their anti-inflammatory effects.
Anticancer Activity
Preliminary studies have explored the anticancer properties of pyrazole derivatives. In particular, compounds similar to 2-methyl-N-(5-oxo...) have shown promise in inhibiting cancer cell proliferation in various lines including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2 illustrates the cytotoxic effects observed in cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole derivative C | MCF7 (breast cancer) | 20 |
| Pyrazole derivative D | PC3 (prostate cancer) | 15 |
| 2-Methyl-N-(5-oxo...) | HeLa (cervical cancer) | TBD |
The biological activities of 2-methyl-N-(5-oxo...) can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors, altering their signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can mitigate oxidative stress, contributing to their protective effects against cellular damage.
Case Studies
A notable study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives for their anticancer activity. The researchers found that modifications at the N-position significantly impacted efficacy against various cancer types, reinforcing the importance of structural optimization in drug development.
Additionally, a clinical trial investigating a related pyrazole compound demonstrated promising results in reducing inflammation in patients with rheumatoid arthritis, highlighting the therapeutic potential of this class of compounds.
Q & A
Q. Advanced Research Focus
- Prodrug Design : Esterification of the amide group to improve lipophilicity (e.g., methyl ester derivatives) .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to enhance aqueous solubility and controlled release .
- Salt Formation : Co-crystallization with succinic acid or sodium counterions to stabilize the compound in physiological pH .
How do computational methods aid in predicting the compound’s reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., COX-2, topoisomerase II) by simulating ligand-receptor interactions .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
- QSAR Models : Utilizes descriptors like logP and polar surface area to correlate structural features with bioactivity .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce racemization risks during large-scale reactions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time to prevent byproduct formation .
- Green Chemistry Approaches : Solvent-free mechanochemical synthesis minimizes waste and preserves enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
